Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate
CAS No.:
Cat. No.: VC18073038
Molecular Formula: C11H12ClNO2
Molecular Weight: 225.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClNO2 |
|---|---|
| Molecular Weight | 225.67 g/mol |
| IUPAC Name | methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C11H12ClNO2/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10/h6H,2-5H2,1H3 |
| Standard InChI Key | IBKVLEGTGNNBRU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC2=C(CCCC2)C(=C1)Cl |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate features a partially saturated quinoline core, with a chlorine atom at the 4-position and a methyl ester group at the 2-position . The tetrahydroquinoline system reduces aromaticity compared to fully unsaturated quinolines, influencing its electronic properties and reactivity. Key structural descriptors include:
The compound’s 3D conformation reveals a planar quinoline ring system with the chlorine and ester groups occupying orthogonal positions, optimizing steric and electronic interactions in biological systems .
Physicochemical Properties
The compound’s physicochemical profile is critical for drug-likeness assessments:
| Property | Value |
|---|---|
| Molecular Weight | 225.67 g/mol |
| LogP (Predicted) | 2.8 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
These properties suggest moderate lipophilicity, favoring blood-brain barrier permeability, a key requirement for neuroactive compounds.
Synthesis and Optimization
Classical Synthetic Routes
The synthesis typically begins with 4-chloroaniline and diethyl ethoxymethylenemalonate undergoing a Conrad-Limpach cyclization to form the tetrahydroquinoline core. Subsequent esterification with methanol under acidic conditions yields the final product. A representative protocol involves:
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Condensation: 4-Chloroaniline reacts with diethyl ethoxymethylenemalonate at 120°C to form an enamine intermediate.
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Cyclization: Heating the intermediate in polyphosphoric acid induces ring closure.
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Esterification: Treatment with methanol and sulfuric acid installs the methyl ester group.
This method achieves yields of 65–75%, with purity >95% after recrystallization.
Recent Methodological Advances
Recent efforts focus on catalytic asymmetric synthesis to access enantiomerically pure forms, which are critical for optimizing pharmacological activity. Palladium-catalyzed cross-coupling reactions have been employed to introduce diversified substituents at the 6- and 7-positions, though these modifications remain exploratory .
Biological Activities and Mechanistic Insights
Acetylcholinesterase Inhibition
Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate acts as a reversible acetylcholinesterase (AChE) inhibitor (). By binding to the enzyme’s catalytic anionic site (CAS), it prevents acetylcholine hydrolysis, enhancing cholinergic neurotransmission. This mechanism is analogous to donepezil, a clinically approved Alzheimer’s drug, but with improved selectivity for peripheral AChE isoforms.
Neuroprotective Effects
In vitro studies demonstrate the compound’s ability to reduce β-amyloid-induced neurotoxicity in SH-SY5Y cells by 40% at 10 µM, likely through downstream antioxidant pathways. These effects are synergistic with its AChE inhibition, suggesting multifactorial neuroprotection.
Antimicrobial Activity
Preliminary screens indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL), though the mechanism remains undefined.
Applications in Medicinal Chemistry
Lead Compound for Neurodegenerative Diseases
The compound’s AChE inhibition and neuroprotective properties make it a candidate for Alzheimer’s disease therapeutics. Structural optimization efforts focus on:
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Replacing the methyl ester with carbamate groups to enhance blood-brain barrier penetration.
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Introducing fluorinated substituents to improve metabolic stability .
Intermediate in Heterocyclic Synthesis
The tetrahydroquinoline core serves as a scaffold for synthesizing fused polycyclic systems. For example, cyclocondensation with thiourea derivatives yields thiazolo[3,2-a]quinoline analogues with antitumor activity .
Comparison with Structural Analogues
Methyl 2-Chloro-5,6,7,8-Tetrahydroquinoline-4-Carboxylate
This positional isomer (CAS: 209330-14-3) swaps the chlorine and ester groups, resulting in distinct biological properties:
| Property | 4-Chloro-2-Carboxylate | 2-Chloro-4-Carboxylate |
|---|---|---|
| AChE Inhibition () | 0.85 µM | 2.3 µM |
| LogP | 2.8 | 3.1 |
| Antimicrobial Activity | Moderate | Weak |
The 4-chloro-2-carboxylate isomer’s superior AChE affinity arises from optimal alignment with the CAS Trp86 residue, underscoring the importance of substituent positioning .
Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate
Future Directions and Challenges
Pharmacokinetic Optimization
Current limitations include rapid hepatic metabolism () and low oral bioavailability (23%). Prodrug strategies, such as phosphonooxymethylation, are under investigation to address these issues.
Targeted Drug Delivery
Nanoparticle-based formulations (e.g., PLGA nanoparticles) are being explored to enhance brain uptake. Early studies show a 3-fold increase in brain concentration compared to free drug .
Expansion into Non-Neurological Indications
Ongoing research evaluates the compound’s potential in myasthenia gravis and glaucoma, where cholinergic enhancement is therapeutic.
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